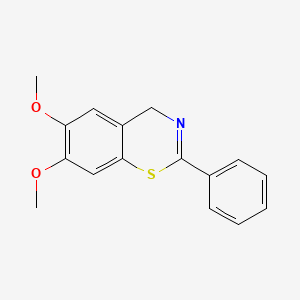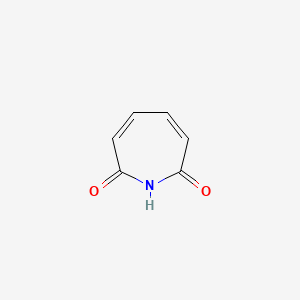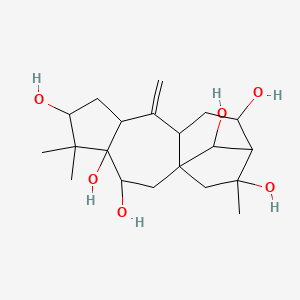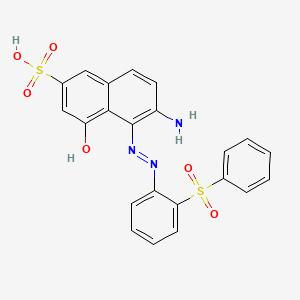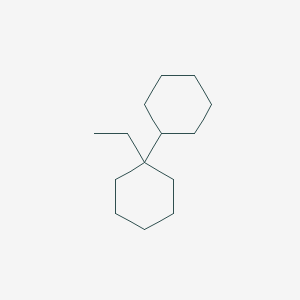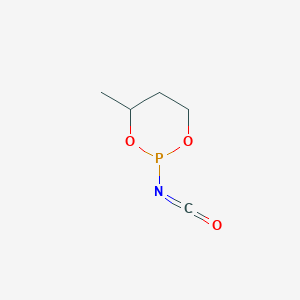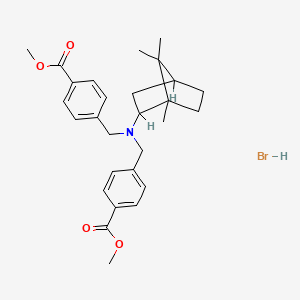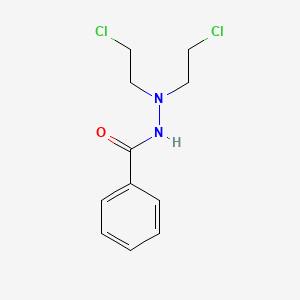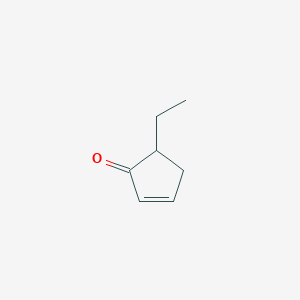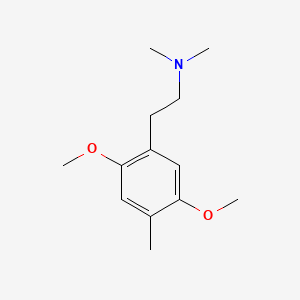
Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- is a synthetic compound belonging to the phenethylamine class. These compounds are known for their stimulant activities on the central nervous system due to their structural similarity to monoamines. Phenethylamines have been widely studied for their psychoactive properties and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- typically involves the alkylation of 2,5-dimethoxyphenethylamine with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions include various substituted phenethylamines, which can be further modified for specific applications .
Aplicaciones Científicas De Investigación
Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic uses.
Medicine: Investigated for its psychoactive properties and potential as a treatment for neurological disorders.
Industry: Utilized in the production of designer drugs and other synthetic compounds
Mecanismo De Acción
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor, leading to altered neurotransmitter release and psychoactive effects. The molecular targets include various G-protein coupled receptors and ion channels, which modulate neuronal activity and signal transduction pathways .
Comparación Con Compuestos Similares
Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- is similar to other substituted phenethylamines such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent hallucinogenic effects.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another hallucinogenic compound with similar receptor affinity.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Exhibits similar psychoactive properties but with different potency and duration of action
The uniqueness of phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- lies in its specific substitution pattern, which influences its pharmacological profile and receptor interactions, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
24286-42-8 |
|---|---|
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
2-(2,5-dimethoxy-4-methylphenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H21NO2/c1-10-8-13(16-5)11(6-7-14(2)3)9-12(10)15-4/h8-9H,6-7H2,1-5H3 |
Clave InChI |
VSOYVYVZVYSOAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)CCN(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


